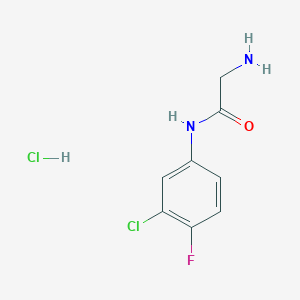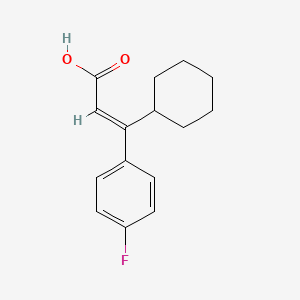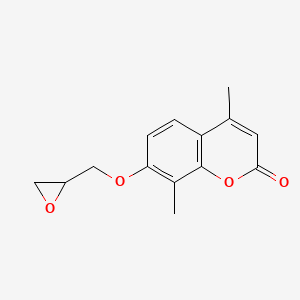
4,8-dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
Overview
Description
The compound 4,8-dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one is a derivative of chromen-2-one, which is a class of compounds known as coumarins. These compounds are characterized by a benzopyrone structure and are known for their diverse pharmacological activities. Although the specific compound is not directly described in the provided papers, the related structures and activities of similar compounds can offer insights into its potential properties and applications.
Synthesis Analysis
While the exact synthesis of 4,8-dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one is not detailed in the provided papers, the synthesis of related chromen-2-one derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a pyrrolidine-dione derivative of chromen is described, which involves crystallization in the triclinic system and the formation of a planar pyrrolidine ring that is rotated with respect to the coumarin moiety, indicating a level of stereochemical complexity .
Molecular Structure Analysis
The molecular structure of coumarin derivatives is significant as it can influence the compound's reactivity and interaction with biological targets. The crystal structure of a related compound shows that the pyrrolidine ring is planar and exhibits specific rotational angles in relation to the coumarin system, which could affect the compound's binding properties . Additionally, the presence of substituents such as the oxiran-2-ylmethoxy group in the compound of interest could further influence its molecular geometry and electronic distribution.
Chemical Reactions Analysis
Coumarin derivatives can undergo various chemical reactions, including interactions with amines. For example, the reaction of dimethyl chromen-phosphonate with primary amines leads to the formation of cyclic phosphonic analogs, while reactions with aromatic or secondary amines result in hydrolysis . These reactions demonstrate the reactivity of the chromen-2-one core and suggest that the compound may also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives can be determined using various analytical techniques. For a related compound, parameters such as melting point, molecular weight, and pH were established using elemental analysis, spectrometry, and HPLC. The qualitative determination was based on specific chemical reactions, and the quantitative determination of the active substance was developed with HPLC, indicating high purity levels . These methods could be applied to analyze the physical and chemical properties of 4,8-dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Chromeno-Carbamodithioate Derivatives : A study by Bandari et al. (2017) introduced new chromeno carbamodithioates synthesized from 2, 3-dimethyl-7-(oxiran-2-ylmethoxy)-4H-chromen-4-one, showcasing potent antioxidant activity through spectrophotometric methods and molecular docking studies with cyclooxygenase-2, identifying key interactions between the ligands and the protein. Compounds demonstrated significant antioxidant properties compared to ascorbic acid, suggesting their potential in oxidative stress-related applications (Bandari et al., 2017).
Crystal Structures of Chromene Derivatives : Obreza and Perdih (2012) synthesized 4-(oxiran-2-ylmethoxy)benzoic acid and its derivatives, exploring their crystal structures through X-ray crystallography. This study provides insight into the molecular arrangement and potential interactions within the crystal lattice, essential for understanding the material properties of these compounds (Obreza & Perdih, 2012).
Biological Activities and Applications
Anticancer Potential : Santana et al. (2020) conducted chemical shift assignment and molecular modeling studies on chromene derivatives, suggesting their roles as DNA intercalators. This research indicates the potential of these compounds as leads for developing new anticancer drugs, highlighting their relevance in therapeutic applications (Santana et al., 2020).
Antimicrobial Activity : Panda et al. (2011) synthesized 4-(5-Aryl-4H-[1,2,4]triazol-3-ylmethoxy)-2H-chromen-2-ones and evaluated their antibacterial and antifungal activities. Some compounds exhibited significant antimicrobial properties, underscoring the potential of chromene derivatives in developing new antimicrobial agents (Panda et al., 2011).
Anti-osteoporotic Evaluation : Tseng et al. (2009) synthesized 3-amino-2-hydroxypropoxyisoflavone derivatives, including chromene-based compounds, demonstrating significant inhibitory effects on osteoclast activity and enhancing mineralization in osteoblasts and mesenchymal cell lines. This study suggests the potential use of chromene derivatives in treating osteoporosis and related bone diseases (Tseng et al., 2009).
properties
IUPAC Name |
4,8-dimethyl-7-(oxiran-2-ylmethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-5-13(15)18-14-9(2)12(4-3-11(8)14)17-7-10-6-16-10/h3-5,10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYPRTGMDWTTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200384 | |
| Record name | 4,8-Dimethyl-7-(2-oxiranylmethoxy)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125733-45-1 | |
| Record name | 4,8-Dimethyl-7-(2-oxiranylmethoxy)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125733-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dimethyl-7-(2-oxiranylmethoxy)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



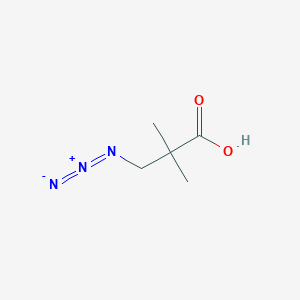
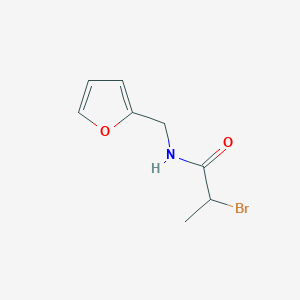
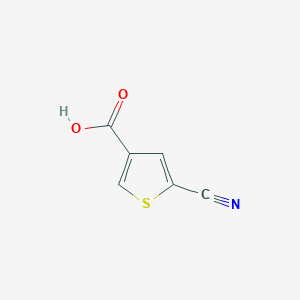
![3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B3033823.png)
![1,5-dimethyl-3-{1-[(4-methylphenyl)sulfonyl]ethyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033825.png)
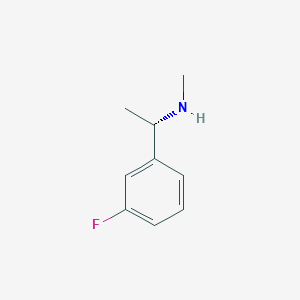
![1-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}-3,4-dimethyl-5-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033827.png)
![2-(4-chlorophenyl)hexahydro-1H-pyrrolo[3',4':4,5]isoxazolo[3,2-c][1,4]oxazine-1,3(2H)-dione](/img/structure/B3033828.png)
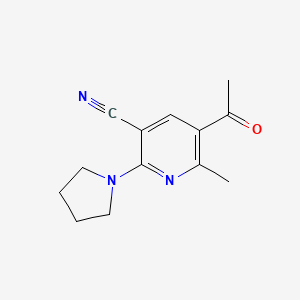
![1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one](/img/structure/B3033832.png)
![3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B3033833.png)

